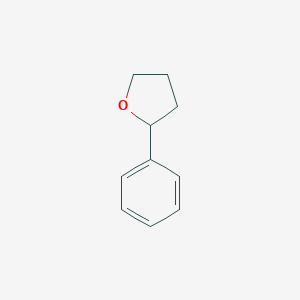

2-Phenyl-tetrahydrofuran

Description

Significance of Tetrahydrofuran (B95107) Scaffolds in Organic Synthesis and Medicinal Chemistry

The tetrahydrofuran (THF) ring is a prevalent structural motif found in a wide array of natural products and biologically active molecules. researchgate.netwikipedia.org Saturated oxygenated heterocycles like THF are significant in medicinal chemistry as they can enhance a molecule's hydrophilicity and metabolic stability. researchgate.net The THF ring is the eleventh most abundant ring system in drugs approved by the FDA, with over 25 drugs containing this scaffold. sci-hub.se Its prevalence has spurred intense interest in the synthesis of substituted THFs. researchgate.net

In organic synthesis, THF is a versatile polar aprotic solvent capable of dissolving a broad range of nonpolar and polar compounds. wikipedia.orgchemicals.co.uk It is particularly useful in Grignard reactions and for dissolving organometallic compounds. wikipedia.orgsigmaaldrich.com The cyclic ether structure of THF derivatives also allows them to serve as building blocks for more complex organic molecules, especially those containing heterocyclic rings. smolecule.com The ability of the THF ring to undergo ring-opening reactions further adds to its synthetic utility. smolecule.com

Overview of Research Trajectories for 2-Phenyl-tetrahydrofuran and its Derivatives

Research concerning this compound and its derivatives has explored various avenues, primarily focusing on its synthesis and potential applications.

Synthesis: Several synthetic routes for this compound have been developed. A common laboratory-scale method involves the acid-catalyzed cyclization of 2-phenyl-1,4-butanediol (B8762115). vulcanchem.com Other approaches include the functionalization of tetrahydrofuran derivatives using palladium-catalyzed reactions and various cyclization reactions from alkene or alkyne precursors. smolecule.com More advanced strategies have utilized organometallic reagents, such as monoalkyl zinc halides, for the stereoselective synthesis of 2,5-disubstituted tetrahydrofurans. vulcanchem.com Recent research has also focused on photochemical, metal-free ring expansion reactions of oxetanes to produce tetrahydrofuran derivatives. researchgate.netrsc.org

Chemical Reactivity and Applications: this compound serves as a key intermediate in the synthesis of other compounds. smolecule.com Its chemical reactivity is characterized by several types of reactions:

Oxidation: It can be oxidized to form ketones. vulcanchem.com

Reduction: Reduction can yield alcohols, such as this compound-3-ol. vulcanchem.com

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. vulcanchem.com

Ring-Opening: The tetrahydrofuran ring can be opened under acidic or basic conditions. smolecule.com

The unique substitution pattern of this compound influences its chemical reactivity and biological activity compared to other similar compounds. smolecule.com

Biological and Other Applications: The presence of both the phenyl group and the tetrahydrofuran ring has led to investigations into the biological potential of this compound. The phenyl group can participate in π-π interactions with proteins, and the tetrahydrofuran ring can undergo metabolic transformations, potentially leading to active metabolites. vulcanchem.com Research has indicated potential antimicrobial and antifungal activities. vulcanchem.com For instance, it has shown effectiveness against the plant pathogen Phytophthora infestans. vulcanchem.com Additionally, it has been evaluated for herbicidal properties, showing selectivity against certain grass species. vulcanchem.com In medicinal chemistry, it is considered a potential starting material for synthesizing new drug candidates. smolecule.com Derivatives of this compound are also used in the material science field for creating polymers and in the flavor and fragrance industries. smolecule.com

Interactive Data Tables

Below are tables summarizing key information about the compounds and reactions discussed.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O | smolecule.com |

| Boiling Point | 105°C (at 14 Torr) | |

| Density | 1.037 g/cm³ (at 15°C) |

Table 2: Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type | Source |

|---|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Ketones | vulcanchem.com |

| Reduction | Lithium aluminum hydride | Alcohols | vulcanchem.com |

| Electrophilic Aromatic Substitution | Nitrating or halogenating agents | Substituted phenyl derivatives | vulcanchem.com |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tetrahydrofuran |

| 2-phenyl-1,4-butanediol |

| This compound-3-ol |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYYJCQVZHDEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936484 | |

| Record name | 2-Phenyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16133-83-8 | |

| Record name | 2-Phenyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyl Tetrahydrofuran and Its Derivatives

Stereoselective Synthesis of 2-Substituted Tetrahydrofuransacs.orgnih.govcdnsciencepub.commdpi.com

The stereoselective construction of 2-substituted tetrahydrofurans, including 2-phenyl-tetrahydrofuran, is a significant area of research in organic synthesis. acs.orgnih.gov These structural units are core components of many natural products with diverse biological activities, such as antitumor, immunosuppressive, and antimicrobial properties. acs.orgnih.gov Consequently, a variety of synthetic methods have been developed to control the stereochemistry at the C2 position and other stereocenters within the THF ring. acs.orgnih.gov

Intramolecular Displacement Reactions

Intramolecular displacement reactions are a cornerstone in the synthesis of cyclic ethers like tetrahydrofurans. nih.gov These methods typically involve the formation of a carbon-oxygen bond through the attack of an internal hydroxyl nucleophile on an electrophilic carbon atom within the same molecule, leading to ring closure. nih.govwikipedia.org

A highly effective and stereocontrolled method for synthesizing 2-substituted tetrahydrofurans involves the intramolecular displacement of a phenylselenonyl group by a hydroxyl group. acs.orgnih.gov This strategy hinges on the excellent leaving group ability of the phenylselenonyl moiety. acs.org The process commences with the synthesis of γ-phenylseleno ketones, which are then asymmetrically reduced to the corresponding γ-phenylseleno alcohols. acs.orgresearchgate.net Subsequent oxidation of the phenylseleno group to the corresponding phenylselenone sets the stage for the key cyclization step. acs.org

The cyclization is typically effected by a base, such as powdered potassium hydroxide, which facilitates the intramolecular nucleophilic substitution. acs.org This step is stereospecific, meaning the stereochemistry of the starting alcohol directly dictates the stereochemistry of the resulting 2-substituted tetrahydrofuran (B95107). acs.org The reaction proceeds with high yields and preserves the enantiomeric ratio established during the asymmetric reduction of the ketone. acs.org

Table 1: Synthesis of 2-Substituted Tetrahydrofurans (4a-h) via Phenylselenone Displacement acs.org

| Entry | Starting Alcohol | Product | Yield (%) | Enantiomeric Ratio (S:R or R:S) |

| 1 | 2a | 4a (this compound) | 92 | 94:6 (S) |

| 2 | 2b | 4b | 95 | 96:4 (R) |

| 3 | 2c | 4c | 90 | >99:1 (S) |

| 4 | 2d | 4d | 88 | 91:9 (S) |

| 5 | 2e | 4e | 76 | 93:7 (S) |

| 6 | 2f | 4f | 85 | 95:5 (S) |

| 7 | 2g | 4g | 82 | - |

| 8 | 2h | 4h | 80 | - |

| Data sourced from Organic Letters, 2013, 15 (15), pp 3906–3909. acs.org |

This methodology has also been successfully applied to the synthesis of 2,2-disubstituted tetrahydrofurans. acs.org

A classical and widely utilized approach for forming the tetrahydrofuran ring is through an intramolecular SN2 reaction. nih.govwikipedia.org In this method, a hydroxyl group acts as a nucleophile, attacking a carbon atom bearing a suitable leaving group, such as a halide or a sulfonate ester, tethered to the same molecule. nih.gov The reaction proceeds via a backside attack, resulting in an inversion of configuration at the carbon center bearing the leaving group. wikipedia.org

The success of this reaction is influenced by several factors, including the nature of the leaving group and the conformational rigidity of the precursor molecule. cas.cn For these reactions to be effective, the substrate is often pre-synthesized with the desired stereocenters already in place. nih.gov The Williamson ether synthesis is a well-known example of this type of reaction, where an alkoxide displaces a halide to form an ether, and its intramolecular version is a powerful tool for synthesizing cyclic ethers like this compound. wikipedia.org

Phenylselenone Displacement by Hydroxy Groups

Asymmetric Reduction Strategies

Asymmetric reduction of ketones is a pivotal strategy for establishing the stereochemistry of the hydroxyl group that will ultimately become the ether oxygen in the tetrahydrofuran ring. acs.orgnih.gov

The asymmetric reduction of γ-phenylseleno ketones is a key step in the previously mentioned phenylselenone displacement methodology. acs.orgresearchgate.net This reduction transforms the prochiral ketone into a chiral γ-phenylseleno alcohol, thereby setting the absolute stereochemistry of the final 2-substituted tetrahydrofuran product. acs.org The Corey-Bakshi-Shibata (CBS) reduction is a commonly employed method for achieving high enantioselectivity in this transformation. acs.org The resulting phenylseleno alcohols are crucial intermediates that are then carried forward to the cyclization step. acs.org The enantiomeric purity of these alcohols directly translates to the enantiomeric purity of the final tetrahydrofuran products. acs.org

Cycloetherification Approaches

Cycloetherification encompasses a broad range of reactions that lead to the formation of cyclic ethers. organic-chemistry.orgrsc.org These methods often involve the activation of an alkene or other functional group to facilitate the intramolecular attack of a hydroxyl group. organic-chemistry.orgrsc.org

Recent advancements in this area include borane-catalyzed reductive cycloetherification of 1,4-diketones, which can produce cis-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. chemrxiv.org Another approach involves a boronic ester cycloetherification strategy, which has been applied to the synthesis of various oxylipids containing substituted tetrahydrofuran rings. rsc.org Furthermore, metal-catalyzed cycloetherification reactions, using catalysts based on gold or platinum, have been developed for the conversion of alkynols into tetrahydrofuran derivatives. csic.es Palladium-catalyzed carboetherification reactions of γ-hydroxy alkenes with aryl halides also provide a stereoselective route to substituted tetrahydrofurans, forming both a C-C and a C-O bond in the process. nih.gov These diverse cycloetherification strategies offer multiple pathways to access the this compound scaffold and its derivatives with varying degrees of stereocontrol. organic-chemistry.orgrsc.orgrsc.orgchemrxiv.orgcsic.esnih.gov

Alkene Halo- and Selenoetherification

Olefin Metathesis and Related Reactions

Olefin metathesis has emerged as a powerful tool for the synthesis of cyclic compounds, including tetrahydrofurans. Ring-closing metathesis (RCM) of appropriately substituted dienes is a common strategy. harvard.edumdpi.com

A tandem olefin metathesis/oxidative cyclization approach has been developed to synthesize 2,5-disubstituted tetrahydrofuran diols from simple olefin precursors. nih.gov This method utilizes a ruthenium metathesis catalyst that is subsequently converted into an oxidation catalyst in the second step. nih.gov The stereochemistry of the intermediate 1,5-diene, controlled by the choice of metathesis catalyst and reaction type, dictates the stereochemistry of the final tetrahydrofuran diol. nih.gov

For example, ring-opening cross-metathesis of cycloocta-1,5-diene (B8815838) with acrylates, followed by oxidative cyclization with NaIO4 and catalytic CeCl3, can produce meso-tetrahydrofuran diols. nih.gov

| Reaction Type | Substrates | Catalyst | Product Type |

| Ring-Closing Metathesis (RCM) | Diene alcohols | Grubbs' catalyst | Substituted tetrahydrofurans |

| Tandem Metathesis/Oxidative Cyclization | 1,5-Cyclooctadiene and acrylates | Ruthenium alkylidene | 2,5-Disubstituted tetrahydrofuran diols nih.gov |

Palladium-Catalyzed Methods

A stereoselective synthesis of substituted tetrahydrofurans has been achieved through the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl bromides. nih.govacs.org This transformation is significant as it forms both a C-C and a C-O bond in a single step, with the potential to create up to two new stereocenters. nih.govnih.gov The reaction typically affords trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity. nih.govacs.org

The proposed mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by reaction with the alcohol to form a palladium(aryl)(alkoxide) intermediate. acs.org Intramolecular insertion of the alkene into the Pd-O bond, followed by C-C bond-forming reductive elimination, yields the tetrahydrofuran product and regenerates the Pd(0) catalyst. acs.org

The development of chiral phosphite (B83602) ligands has enabled an enantioselective version of this reaction, providing access to enantiomerically enriched 2-(arylmethyl)tetrahydrofuran derivatives in good yields and high enantiomeric ratios. nih.gov

| Substrates | Catalyst System | Product Type | Key Features |

| γ-Hydroxy alkenes and Aryl/Vinyl bromides | Pd₂(dba)₃ / P(o-tol)₃ / NaOtBu | trans-2,5- and trans-2,3-disubstituted tetrahydrofurans | Stereoselective, forms C-C and C-O bonds. nih.govacs.org |

| γ-Hydroxy alkenes and Aryl bromides | Pd₂(dba)₃ / Chiral phosphite ligand / NaOtBu | Enantioenriched 2-(arylmethyl)tetrahydrofurans | Enantioselective. nih.gov |

Redox-Relay Heck Reactions

A notable and efficient method for the synthesis of substituted tetrahydrofurans involves a redox-relay Heck reaction. organic-chemistry.orgorganic-chemistry.org This strategy allows for the construction of 3-aryl tetrahydrofurans from the readily available starting material, cis-butene-1,4-diol. organic-chemistry.orgorganic-chemistry.org The reaction couples the diol with aryl iodides to generate cyclic hemiacetals, which are then subsequently reduced to the desired 3-aryl tetrahydrofurans. organic-chemistry.org This approach is particularly advantageous as it provides access to 3-aryl tetrahydrofurans lacking substituents at the 2 and 5 positions, a feat that is often challenging with other synthetic methods. organic-chemistry.org

The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, enhancing its applicability in the synthesis of diverse derivatives. organic-chemistry.org The operational simplicity and scalability of this method make it a practical choice for synthesizing pharmaceutically relevant compounds. organic-chemistry.org

A proposed mechanism for a related tandem oxidative cyclization–redox relay reaction suggests that after an initial 5-exo Markovnikov oxidative cyclization, a redox-relay process occurs. acs.org Deuterium-labeling experiments support a pathway that terminates with a β-hydride elimination across the terminal C–O bond to directly form aldehyde products. acs.org Investigations into the nature of palladium chain-walking in the enantioselective redox-relay Heck reaction of alkenyl alcohols have provided mechanistic insights. Deuterium-labeled substrates and DFT calculations suggest a pathway involving a low-energy palladium-alkyl intermediate that precedes product formation, ruling out a tautomerization mechanism. researchgate.net This study also supports palladium chain-walking towards the alcohol, which occurs through successive β-hydride eliminations and migratory insertions. researchgate.net

Table 1: Redox-Relay Heck Reaction for the Synthesis of 3-Aryl Tetrahydrofurans This table is representative and based on the general procedure described in the cited literature. Specific yields for individual compounds can be found in the supporting information of the source.

| Aryl Iodide Substrate | Product | Reagents and Conditions |

| 4-Fluoroiodobenzene | 3-(4-Fluorophenyl)tetrahydrofuran | 1. NaHCO₃, Pd(OAc)₂, nBu₄NCl, cis-2-butene-1,4-diol, MeCN, 60 °C, 24 h; 2. Et₃SiH, BF₃·OEt₂, DCM |

| tert-Butyl (4-iodophenyl)carbamate | tert-Butyl (4-(tetrahydrofuran-3-yl)phenyl)carbamate | 1. NaHCO₃, Pd(OAc)₂, nBu₄NCl, cis-2-butene-1,4-diol, MeCN, 60 °C, 24 h; 2. Et₃SiH, BF₃·OEt₂, DCM |

| 4-(Trifluoromethoxy)iodobenzene | 3-(4-(Trifluoromethoxy)phenyl)tetrahydrofuran | 1. NaHCO₃, Pd(OAc)₂, nBu₄NCl, cis-2-butene-1,4-diol, MeCN, 60 °C, 24 h; 2. Et₃SiH, BF₃·OEt₂, DCM |

Data sourced from supplementary information of related studies. semanticscholar.org

Multicomponent Coupling Reactions

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex molecules like substituted tetrahydrofurans in a single operation, creating multiple stereogenic centers with high diastereoselectivity. nih.gov

A powerful asymmetric multi-component reaction utilizes optically active 2-phenyl-2,5-dihydrofuran, a keto ester (such as ethyl pyruvate), and a nucleophile like allylsilane or triethylsilane in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄). nih.govnih.gov This reaction yields highly functionalized phenyl tetrahydrofuran derivatives with multiple stereogenic centers. nih.gov The reaction of optically active phenyldihydrofuran with ethyl pyruvate (B1213749) and trimethylsilane, promoted by TiCl₄, affords the condensation product in good yield and as a single diastereomer. nih.gov

The stereochemical outcome is controlled by the initial attack of the phenyldihydrofuran on the activated ketoester, which is presumed to occur anti to the phenyl group, forming an oxocarbenium ion. Subsequent reaction with the hydride source then establishes two adjacent chiral centers, one of which can be a quaternary carbon center, with excellent diastereoselectivity. nih.gov These functionalized tetrahydrofurans can be further elaborated. For instance, cleavage of the tetrahydrofuran ring can lead to acyclic derivatives with multiple contiguous asymmetric centers. nih.gov Furthermore, these products can serve as precursors for other cyclic systems, such as functionalized cyclopentenes, via ring-closing metathesis. nih.gov This methodology has been successfully applied in the stereoselective total synthesis of natural products like (−)-viridiofungin A. nih.gov

Table 2: Asymmetric Multicomponent Reaction for Tetrahydrofuran Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Promoter | Product | Yield | Diastereomeric Ratio (dr) |

| (S)-2-phenyl-2,3-dihydrofuran | α-ketoester 8 | Triethylsilane | TiCl₄ | Functionalized tetrahydrofuran derivative | Good | >20:1 |

| Optically active phenyldihydrofuran 2 | Ethyl pyruvate 3a | Trimethylsilane | TiCl₄ | Condensation product 4a | 75% | Single diastereomer |

Data adapted from relevant synthetic studies. nih.govnih.gov

Radical-Mediated Cyclizations

Radical-mediated cyclizations represent a significant class of reactions for the construction of the tetrahydrofuran ring system. These reactions often proceed with high regioselectivity and stereoselectivity.

The intramolecular cyclization of alkoxyl radicals is a well-established method for synthesizing tetrahydrofuran derivatives. nih.govrsc.org Alkoxyl radicals, often generated from the photolysis of hypoiodites (formed in situ from an alcohol, an iodine source, and a heavy metal salt) or from the ring-opening of oxiranylcarbinyl radicals, can undergo a 5-exo cyclization onto a tethered alkene. sonar.ch For example, 4-pentenoxyl radicals can cyclize to form 2-substituted tetrahydrofurans. nih.govrsc.org

The stereoselectivity of these cyclizations is influenced by steric effects. nih.govrsc.org The substituent closest to the alkene carbon being attacked by the oxygen radical acts as the primary stereodirecting group, guiding the 5-exo-cyclization to be either 2,3-trans or 2,4-cis selective. nih.govrsc.org A second, more distant substituent can either enhance or diminish this stereodifferentiation depending on its relative configuration. nih.govrsc.org These cyclizations can yield functionalized tetrahydrofurans, such as 2-bromomethyltetrahydrofurans, in high yields when conducted in a suitable trapping solvent like bromotrichloromethane. nih.govrsc.org Radical relay cyclizations initiated by alkoxy radicals have also been developed, utilizing an oxygen atom in the substrate to control hydrogen atom transfer (HAT) pathways, leading to increased chemoselectivity and diastereoselectivity. researchgate.net

An electrochemical approach utilizing Kolbe decarboxylation provides an environmentally benign method for synthesizing substituted tetrahydrofurans from ω-unsaturated aliphatic acids. organic-chemistry.orgsigmaaldrich.com This method involves the anodic oxidation of a carboxylic acid, which generates a radical via decarboxylation. This radical then undergoes an intramolecular cyclization onto a pendant alkene. sigmaaldrich.com

The resulting cyclized radical can be trapped by a radical generated from a co-acid, such as acetic acid, which is decarboxylated in the same process. sigmaaldrich.com This radical-radical cross-coupling terminates the reaction sequence. The methodology is efficient and requires only the unsaturated carboxylic acid, a co-acid, and an electric current, producing carbon dioxide as the primary byproduct. sigmaaldrich.com For example, radicals generated via Kolbe decarboxylation can undergo a 5-exo cyclization, followed by coupling with an ethyl radical to yield the final product. preprints.orgmdpi.com

Intramolecular Cyclization of Alkoxyl Radicals

Transition Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis and modification of heterocyclic compounds, including tetrahydrofurans. rsc.orgthieme-connect.com These reactions allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with high regioselectivity and efficiency.

Palladium-catalyzed reactions are prominent in this area. rsc.org For instance, chelation-assisted palladium catalysis can be used to functionalize the ortho position of a phenyl group in substrates like 2-phenylpyridine. rsc.org While not directly forming a tetrahydrofuran ring in this specific example, the principles of directed C-H activation are broadly applicable. In the context of tetrahydrofuran synthesis, such strategies could be envisioned for the late-stage functionalization of a pre-existing this compound core. The mechanism often involves the formation of a cyclometalated intermediate, such as a cyclopalladium species, which then undergoes further reaction. rsc.org

The development of directing groups is crucial for controlling the site of C-H activation. thieme-connect.comnih.gov Monodentate nitrogen-based directing groups, for example, have proven effective in palladium-catalyzed C(sp³)–H bond arylation. nih.gov The functionalization of C(sp³)–H bonds, which are typically less reactive than C(sp²)–H bonds, remains a significant challenge due to their lower acidity and the weaker nature of the resulting metal-alkyl bonds. nih.gov Despite these challenges, cascade processes involving multiple C-H activations have been developed, enabling the synthesis of complex polycyclic structures. nih.gov

Direct C–H Arylation/Alkylation at α-Position of Tetrahydrofuran

Direct functionalization of the C(sp³)–H bond at the α-position of tetrahydrofuran represents an atom-economical and straightforward approach for the synthesis of 2-substituted tetrahydrofurans. One notable method involves an iron oxide-catalyzed cross-coupling reaction. researchgate.netrsc.org This process facilitates the reaction between organometallic species, such as arylmagnesium halides, and tetrahydrofuran. researchgate.netrsc.org In the presence of a catalytic amount (1 mol%) of iron oxide, the C(sp³)–H bond at the α-position of tetrahydrofuran is activated, leading to arylation or alkylation. researchgate.netrsc.org

When employing aryl organometallics, this method has proven effective for producing 2-aryltetrahydrofurans. rsc.org However, in the case of branched ethers like 2-methyltetrahydrofuran (B130290), arylation can occur at both the secondary and tertiary α-positions, resulting in a mixture of regioisomers in moderate yields. rsc.org It has also been observed that alkyl organometallic reagents generally provide lower yields compared to their aryl counterparts under these conditions. rsc.org

Another strategy for direct α-arylation involves a photoredox-mediated pathway. This method utilizes a transiently generated α-oxyalkyl radical, produced from the ether via hydrogen atom transfer (HAT), which then reacts with a heteroarene. princeton.edu For 2-methyltetrahydrofuran, this reaction shows a regioselectivity of approximately 4:1, favoring the less-hindered methylene (B1212753) position over the methine position. princeton.edu

Iron-Catalyzed α-C(sp3)-H Activation of Cyclic Ethers

Iron catalysis has emerged as a prominent and environmentally benign strategy for the activation of α-C(sp³)–H bonds in cyclic ethers, enabling the formation of C-C bonds. rsc.orgnih.govresearchgate.net A novel iron-catalyzed cross-dehydrogenative coupling (CDC) process allows for the direct α-arylation of cyclic ethers like tetrahydrofuran with various azoles. rsc.orgnih.govresearchgate.net This oxidative method is practical for the efficient C2-alkylation of a range of (benzo)azoles, providing access to medicinally significant heterocycles. rsc.orgnih.gov

The reaction is proposed to proceed through a radical pathway. beilstein-journals.org For instance, in some iron-catalyzed reactions, the process is initiated by the generation of a carbon radical species through the chemoselective cleavage of the heteroatom-substituted C(sp³)–H bond. researchgate.net This radical can then engage in subsequent coupling reactions.

Iron(II) acetylacetonate, in conjunction with an oxidant like potassium persulfate and a phase-transfer catalyst, has been shown to effectively catalyze the cross-coupling of heterocycles with arylboronic acids, yielding monoarylated products. researchgate.net Furthermore, iron oxide has been utilized to mediate the direct C-H arylation and alkylation at the α-position of cyclic aliphatic ethers. researchgate.net

Utilization of Organometallic Reagents

Organometallic reagents are fundamental tools in organic synthesis, and their application in the preparation of this compound and its derivatives is well-established. These reagents offer versatile pathways for the formation of carbon-carbon bonds, enabling the introduction of aryl and alkyl substituents onto the tetrahydrofuran ring.

Coupling of Arylmagnesium Compounds with Tetrahydrofuran (Iodoalkane-EtMgBr System)

An innovative and facile coupling reaction has been developed between arylmagnesium compounds (Grignard reagents) and tetrahydrofuran (THF) to produce 2-aryltetrahydrofurans. thieme-connect.comndl.go.jpresearchgate.net This transformation is mediated by an iodoalkane-EtMgBr system. thieme-connect.comndl.go.jpresearchgate.net The reaction is particularly effective with electron-rich arylmagnesium reagents, affording good yields of the corresponding 2-aryltetrahydrofurans. thieme-connect.com

The choice of iodoalkane plays a crucial role in the reaction's efficiency. The use of sterically hindered iodoalkanes, such as isobutyl iodide or neopentyl iodide, in place of ethyl iodide, significantly improves the product yield. thieme-connect.com For example, the reaction of 4-methoxyphenylmagnesium bromide with THF in the presence of ethyl iodide and EtMgBr gave 4-(2-tetrahydrofuryl)anisole in 43% yield, whereas using isobutyl iodide or neopentyl iodide increased the yield to 74% and 76%, respectively. thieme-connect.com

A proposed mechanism suggests a single electron transfer from EtMgBr to the iodoalkane, generating an ethyl radical. thieme-connect.com This radical then abstracts a hydrogen atom from the C2 position of THF, forming a 2-tetrahydrofuryl radical. thieme-connect.com This radical subsequently reacts with the iodoalkane to produce 2-iodotetrahydrofuran, which is then converted to the final arylated product by the arylmagnesium compound. thieme-connect.com

Table 1: Coupling Reaction of Grignard Reagents with THF thieme-connect.com

| Entry | Grignard Reagent | Iodoalkane | Product | Yield (%) |

| 1 | 4-MeO-C₆H₄MgBr | t-BuCH₂I | 4-(2-Tetrahydrofuryl)anisole | 76 |

| 2 | 2-MeO-C₆H₄MgBr | t-BuCH₂I | 2-(2-Tetrahydrofuryl)anisole | 71 |

| 3 | 2,4,6-Me₃-C₆H₂MgBr | t-BuCH₂I | 2-(2,4,6-Trimethylphenyl)tetrahydrofuran | 72 |

| 4 | 4-Me₂N-C₆H₄MgBr | t-BuCH₂I | 4-(2-Tetrahydrofuryl)dimethylaniline | 49 |

| 5 | 4-Me-C₆H₄MgBr | t-BuCH₂I | 2-(p-Tolyl)tetrahydrofuran | 21 |

| 6 | 2-Me-C₆H₄MgBr | t-BuCH₂I | 2-(o-Tolyl)tetrahydrofuran | 10 |

| 7 | C₆H₅MgBr | t-BuCH₂I | 2-Phenyltetrahydrofuran | 11 |

| 8 | n-OctylMgBr | t-BuCH₂I | 2-Octyltetrahydrofuran | 12 |

Monoalkyl Zinc Halide Reagents for Disubstituted Tetrahydrofuran Synthesis

The synthesis of 2,5-disubstituted tetrahydrofuran derivatives can be achieved using monoalkyl zinc halide reagents. google.com This method provides an alternative route to these important structures, which are present in numerous natural products. google.com The use of organozinc reagents in these syntheses is notable, with previous methods often employing Reformatsky reagents or dialkylzinc compounds. doc88.com

A patented methodology describes a two-step process starting from a five-membered lactone. google.comvulcanchem.com First, the lactone is reduced to an acetal (B89532) using diisobutylaluminum hydride (DIBAL) at low temperatures, ranging from -40°C to -80°C. google.comvulcanchem.com The resulting acetal is then reacted with a monoalkyl zinc halide in the presence of a Lewis acid catalyst, such as CeCl₃ (2 mol%), to yield the 2,5-disubstituted tetrahydrofuran derivative. google.comvulcanchem.com This approach is reported to offer high stereoselectivity. vulcanchem.com Allyl and propargyl zinc halides are particularly effective reagents in this transformation. google.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and enhance sustainability. In the context of this compound synthesis, this often involves the use of bio-based solvents.

Application of Bio-based Solvents (e.g., 2-Methyltetrahydrofuran)

2-Methyltetrahydrofuran (2-MeTHF) has gained significant attention as a green solvent alternative to traditional petrochemical-based solvents like tetrahydrofuran (THF). mdpi.com Derived from renewable resources such as furfural (B47365) from agricultural waste, 2-MeTHF offers several advantages. chempoint.comresearchgate.net It is considered a more environmentally benign option and its use aligns with the green chemistry principles of using renewable feedstocks. mdpi.comchemicalbook.com

In many synthetic applications, 2-MeTHF can effectively replace THF, particularly in organometallic reactions. researchgate.net It has been shown to be a suitable solvent for Grignard reactions, low-temperature lithiations, lithium aluminum hydride reductions, and various metal-catalyzed coupling reactions. researchgate.net The performance of Grignard reagents in 2-MeTHF is often similar to or even better than in THF. chempoint.comresearchgate.net For instance, improved yields for certain Grignard reagents have been reported in 2-MeTHF. chempoint.com

The physical properties of 2-MeTHF also contribute to its "green" credentials. It has a higher boiling point than THF (80°C vs. 66°C), which can be advantageous for reactions requiring higher temperatures. chempoint.com Furthermore, its lower water solubility facilitates easier product recovery and solvent recycling, reducing waste. chempoint.comresearchgate.net

Table 2: Comparison of Solvent Properties chempoint.com

| Property | 2-MeTHF | THF |

| Boiling Point (°C) | 80 | 66 |

| Density (at 20°C) | 0.86 | 0.89 |

| Water Solubility in Solvent (% at 20°C) | 4.1 | Infinite |

| Water Azeotrope Composition (% water) | 10.6 | 6.7 |

The adoption of bio-based solvents like 2-MeTHF in the synthesis of this compound and its derivatives represents a significant step towards more sustainable chemical manufacturing processes. mdpi.com

Reduced Environmental Impact Methodologies

The development of synthetic routes for this compound and its derivatives with a reduced environmental impact is a growing area of focus, aligning with the principles of green chemistry. These methodologies aim to minimize or eliminate the use and generation of hazardous substances by employing safer solvents, alternative energy sources, and catalytic systems that are both efficient and environmentally benign.

Solvent-Free and Alternative Solvent Approaches

A significant strategy in green chemistry involves reducing or replacing traditional volatile organic solvents (VOCs). For the synthesis of this compound, several innovative approaches have been explored.

Solvent-Free Cyclization: A notable solvent-free method involves the ball milling of 2-phenyl-1,4-butanediol (B8762115) with Montmorillonite K10 clay. This mechanochemical approach provides a 70% yield of this compound after two hours without the need for any solvent.

Water as a Solvent: Water is considered an ideal solvent for chemical transformations due to its non-toxic, non-flammable, and abundant nature. acs.org An operationally simple and metal-free synthesis of oxindole-fused spirotetrahydrofurans from 3-allyl-3-hydroxy-2-oxindoles has been developed using water as the solvent. acs.org This method utilizes inexpensive methanesulfonic acid as a catalyst and proceeds efficiently under open-air conditions, demonstrating an atom- and step-economical transformation. acs.org

Bio-Based Solvents: Bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) are gaining traction as sustainable alternatives to petroleum-based solvents like toluene (B28343) and tetrahydrofuran (THF). rsc.orgcore.ac.uk 2-MeTHF, which can be produced from renewable resources such as lignocellulosic biomass, is noted for its low toxicity and high biodegradability. researchgate.net Research has shown that in the biocatalyzed synthesis of polyesters, green solvents like 2-MeTHF can lead to improved monomer conversions and polymer molecular mass at lower reaction temperatures compared to traditional solvents. rsc.orgcore.ac.uk

Photocatalytic and Energy-Efficient Methods

Alternative energy sources are being harnessed to drive chemical reactions more efficiently and with less environmental impact.

Visible-Light Photocatalysis: A photocatalytic method for the synthesis of this compound has been demonstrated using visible-light irradiation (450 nm). The reaction, which involves the cyclization of diols, is carried out in water at room temperature with Ru(bpy)₃Cl₂ as the photocatalyst and a persulfate oxidant, achieving a 64% yield. Another sustainable approach utilizes visible light for the synthesis of 2,3-dihydrobenzofuran (B1216630) chalcogenides, employing ethyl acetate (B1210297) as a green solvent alternative. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation is recognized as an energy-efficient and environmentally friendly technique that can accelerate reaction rates and increase product yields. mdpi.com It has been successfully used in the synthesis of various heterocyclic compounds, including 2-cyanomethyl-4-phenylthiazoles, using eco-friendly solvents like glycerol. scirp.org This method offers short reaction times and easy work-up procedures. scirp.org

Catalytic Systems with Reduced Environmental Impact

The choice of catalyst is crucial in developing green synthetic methodologies. The focus is on using non-toxic, recyclable, and highly efficient catalysts.

Biocatalysis: Enzymes and whole-cell systems are increasingly used as biocatalysts, offering high selectivity under mild reaction conditions. researchgate.net For instance, Candida antarctica lipase (B570770) B (CaLB), immobilized as Novozym 435, has been effectively used in the synthesis of polyesters in green solvents. core.ac.uk Whole-cell systems, such as Daucus carota (carrot) roots, provide a sustainable and economically viable option for reactions like the asymmetric reduction of ketones, avoiding the need for costly and environmentally impactful metal catalysts. researchgate.net

Acid Catalysis in Benign Media: The use of simple and inexpensive acids as catalysts in environmentally friendly solvents is another key strategy. For example, methanesulfonic acid has been used to catalyze the cyclization of 3-allyl-3-hydroxy-2-oxindoles in water to produce oxindole-fused spirotetrahydrofurans. acs.org

The following table summarizes key research findings in the development of reduced environmental impact methodologies for the synthesis of this compound and related derivatives.

| Method | Substrate | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| Solvent-Free Cyclization | 2-phenyl-1,4-butanediol | Montmorillonite K10 clay (20 wt%) | None | Ball milling, 2 hours | 70% | |

| Visible-Light Photocatalysis | Diols | Ru(bpy)₃Cl₂ (2 mol%), persulfate oxidant | Water | 450 nm irradiation, room temperature | 64% | |

| Acid-Catalyzed Cyclization | 3-allyl-3-hydroxy-2-oxindoles | Methanesulfonic acid | Water | Reflux | High | acs.org |

| Biocatalyzed Polycondensation | Furan-functionalized monomers | Novozym 435 | 2-MeTHF, Pinacolone | 30-50 °C | High conversion | rsc.orgcore.ac.uk |

| Microwave-Assisted Synthesis | 2-bromoacetophenones, 2-cyanoethanethioamide | None | Glycerol | Microwave irradiation, 3.5-4.5 min | High | scirp.org |

| Visible-Light Photocatalysis | 2-allylphenol, diorganyl dichalcogenide | I₂, SnCl₂·2H₂O | Ethyl acetate | Visible light (50 W LED), room temp, 4h | 38-89% | mdpi.com |

Reactivity and Transformation Pathways of 2 Phenyl Tetrahydrofuran

Ring Opening and Cleavage Reactions

The cleavage of the tetrahydrofuran (B95107) ring in 2-phenyl-tetrahydrofuran derivatives is a key strategy for accessing functionalized acyclic compounds. The presence of the phenyl group at the 2-position makes the C-O bond susceptible to cleavage under specific conditions, often proceeding through stabilized cationic intermediates.

A significant pathway for the cleavage of the this compound ring involves the formation of an acyloxycarbenium ion intermediate. nih.gov This method is particularly effective for highly functionalized this compound derivatives, enabling the synthesis of acyclic precursors with multiple stereocenters. nih.govresearchgate.net The reaction is typically facilitated by a Lewis acid in the presence of acetic anhydride (B1165640). nih.gov The process begins with the Lewis acid-catalyzed formation of an acetate (B1210297), which then eliminates to form a stable acyloxycarbenium ion. nih.gov This intermediate subsequently rearranges, often with the loss of a proton, to yield a stable styryl derivative. nih.gov This ring-opening strategy has been utilized in the synthesis of complex molecules, including precursors for tetrahydrolipstatin and the cytotoxic agent cryptophycin (B1240208) 52. researchgate.netnih.gov

The reaction of this compound and its derivatives with metal halides in acetic anhydride is a practical method for inducing ring cleavage. nih.gov Unsubstituted this compound is known to react with an excess of a metal halide in acetic anhydride to produce 4-acetoxy-1-phenylbut-1-ene. nih.gov For more substituted 2-phenyl-tetrahydrofurans, a catalytic amount of a Lewis acid is sufficient. nih.gov

Initial studies using a catalytic amount of zinc chloride (ZnCl₂) in acetic anhydride at 120°C resulted in the formation of the desired styryl derivative, albeit in a modest yield of 25%. nih.gov To enhance the efficiency of this transformation, various other Lewis acids have been investigated. The choice of the metal catalyst and reaction conditions significantly impacts the yield of the acyclic product. For instance, the reaction of a functionalized 2-phenyltetrahydrofuran derivative (4a) with a catalytic amount of copper(II) triflate (Cu(OTf)₂) in a toluene (B28343) and acetic anhydride mixture at reflux provided the ring-opened product in 85% yield. nih.gov A similar reaction with another derivative (4b) afforded the corresponding acyclic product in 83% yield. nih.gov

| Entry | Lewis Acid | Equivalents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | ZnCl₂ | 0.06 | Ac₂O | 25 | nih.gov |

| 2 | ZnCl₂ | 0.20 | Ac₂O/Toluene | -- | nih.gov |

| 3 | Zn(OTf)₂ | 1.00 | Ac₂O/Toluene | 79 | nih.gov |

| 4 | Zn(OTf)₂ | 0.20 | Ac₂O/Toluene | 75 | nih.gov |

| 5 | Zn(OTf)₂ | 0.10 | Ac₂O/Toluene | 75 | nih.gov |

| 6 | Sc(OTf)₃ | 0.20 | Ac₂O/Toluene | 73 | nih.gov |

| 7 | Cu(OTf)₂ | 0.20 | Ac₂O/Toluene | 85 | nih.gov |

| 8 | Cu(OTf)₂ | 0.05 | Ac₂O/Toluene | 82 | nih.gov |

Acyloxycarbenium Ion-Mediated Ring Opening

Further Functionalization Reactions

Beyond ring cleavage, derivatives of this compound can undergo further reactions, leveraging the functionalities introduced in their structures.

Acyclic diene precursors, obtained from the acyloxycarbenium ion-mediated ring opening of this compound derivatives, are ideal substrates for ring-closing metathesis (RCM) to form functionalized cyclopentenes. nih.gov This transformation is typically accomplished using a Grubbs catalyst. nih.gov For example, an acyclic derivative (6a) was treated with 3 mol% of a second-generation Grubbs catalyst in dichloromethane (B109758) at 23°C for 4 hours, affording the corresponding optically active cyclopentene (B43876) derivative (7a). nih.gov

Derivatives of this compound that incorporate diketone functionalities possess additional sites for chemical reactions. solubilityofthings.com The presence of a 1,3-diketone moiety within a molecule derived from this compound introduces reactivity characteristic of this functional group. These diketones can participate in a variety of transformations, such as alkylation and acylation at the central carbon, condensation reactions with amines and hydrazines to form heterocyclic systems, and metal-catalyzed cross-coupling reactions. researchgate.net The enol form of the diketone is also significant, allowing for reactions such as O-acylation. researchgate.net While the general reactivity of β-diketones is well-established, specific applications in complex this compound derivatives leverage this reactivity for further molecular elaboration. solubilityofthings.comresearchgate.net

Olefin Metathesis for Cyclopentene Formation

Photochemical Reactions

The photochemical behavior of this compound has been investigated, particularly in the context of ring expansion reactions. Studies involving photochemical carbene transfer from aryl diazoesters have been used to synthesize larger heterocycles from smaller ones. For example, 2-phenyl oxetane (B1205548) undergoes a highly diastereoselective photochemical ring expansion to yield a cis-2,2,3-trisubstituted tetrahydrofuran. rsc.orgresearchgate.net

However, when this compound itself was subjected to these same photochemical conditions with aryl diazoesters, no ring expansion was observed. rsc.orgresearchgate.netrsc.org This lack of reactivity contrasts with that of the more strained 2-phenyl oxetane, indicating that the tetrahydrofuran ring is significantly more stable and less prone to undergo photochemical ylide-mediated ring expansion. rsc.orgresearchgate.net Similarly, other 2-phenyl substituted oxygen heterocycles, such as epoxides and pyrans, also failed to undergo the ring expansion reaction under these conditions. researchgate.netrsc.org In separate studies on the parent compound, tetrahydrofuran (THF), photochemical reactions with sulfur dioxide have been shown to yield di-2-tetrahydrofurylsulfone and 2-tetrahydrofuransulfinic acid, but these reactions have not been reported for the 2-phenyl derivative. oup.com

Photochemical Ring Expansion Reactions (Contextual Analysis for Tetrahydrofuran)

Photochemical reactions provide a metal-free approach to modify heterocyclic structures. rsc.orgresearchgate.netnih.gov While direct photochemical ring expansion of this compound itself is not commonly observed, studies on related oxygen-containing heterocycles like oxetanes provide significant insights. researchgate.netrsc.org For instance, the photochemical reaction of 2-phenyl oxetane with aryl diazoesters leads to a highly diastereoselective ring expansion, forming cis-2,2,3-trisubstituted furan (B31954) heterocycles. rsc.org This transformation proceeds through the formation of an ylide intermediate followed by a stereospecific rearrangement. rsc.org

In the broader context of tetrahydrofuran photochemistry, UV photolysis of tetrahydrofuran and its methylated derivatives at 185 nm results in fragmentation rather than ring expansion. cdnsciencepub.comcdnsciencepub.com The primary products include cyclopropanes, corresponding carbonyl compounds, and isomeric olefinic alcohols. cdnsciencepub.comcdnsciencepub.com These products are thought to arise from two main primary processes involving diradical intermediates. cdnsciencepub.comcdnsciencepub.com The formation of these products is influenced by steric factors, as seen in the photolysis of 2,5-dimethyltetrahydrofurans. cdnsciencepub.com

It has been noted that in the study of photochemical ring expansion reactions of different 2-phenyl substituted oxygen-containing heterocycles, no ring expansion was observed when using a tetrahydrofuran heterocycle. researchgate.netrsc.org This suggests that the five-membered ring of this compound is relatively stable under these photochemical conditions compared to smaller ring systems like oxetanes.

Catalytic Transformations

Catalytic methods offer powerful tools for the selective functionalization of this compound, enabling C-H bond activation and the formation of new carbon-carbon bonds.

Rhodium(II) carbenes, generated from diazo compounds, are effective reagents for C-H functionalization. nih.govdicp.ac.cn In reactions with tetrahydrofuran, rhodium(II) carbenes can lead to both C-H insertion and C-O insertion products. mdpi.com The chemoselectivity between these two pathways can be influenced by factors such as catalyst loading. mdpi.comresearchgate.net For example, in the reaction of (E)-3-arylidene-4-diazopyrrolidine-2,5-diones with tetrahydrofuran mediated by rhodium(II) catalysts, a tetrahydrofur-2-yl-substituted product of C-H insertion and a spirocyclic product of formal C-O insertion are formed. mdpi.comresearchgate.net The ratio of these products can be controlled by adjusting the catalyst concentration. mdpi.comresearchgate.net

The mechanism for the C-O insertion involves the formation of an oxonium ylide, which can then undergo a Stevens-type rearrangement. mdpi.com The C-H insertion pathway is generally considered irreversible. mdpi.com The regioselectivity of C-H insertion can also be controlled by the choice of rhodium catalyst. Bulky rhodium catalysts have been developed to favor insertion into electronically less preferred C-H bonds. nih.gov While many studies focus on tetrahydrofuran itself, these principles are applicable to substituted derivatives like this compound.

Table 1: Catalyst Loading Effect on Rhodium(II)-Catalyzed Reactions with Tetrahydrofuran

| Catalyst Loading (mol%) | C-H Insertion Product Yield | C-O Insertion (Spirocyclic) Product Yield |

|---|---|---|

| 0.01 | High | Low |

| 10 | Low | High |

This table illustrates the general trend observed where lower catalyst loadings favor C-H insertion, while higher loadings promote the formation of the spirocyclic C-O insertion product. Actual yields are substrate-dependent. Data sourced from studies on (E)-3-arylidene-4-diazopyrrolidine-2,5-diones. mdpi.comresearchgate.net

A bifunctional palladium-loaded titanium dioxide (Pd/TiO₂) photocatalyst can be used for the direct C-H bond activation of ethers and subsequent C-C bond formation with benzene (B151609). rsc.org Under photoirradiation, the TiO₂ component activates the C-H bond of the ether, specifically at the α-position, to generate an α-oxyalkyl radical. rsc.org The palladium nanoparticles then promote the cross-coupling of this radical with benzene. rsc.org

In the reaction between tetrahydrofuran and benzene using a Pd(0.2)/TiO₂ catalyst, 2-phenyltetrahydrofuran is produced with high selectivity. rsc.org This method represents a clean approach to C-C bond formation, avoiding the need for pre-functionalized starting materials. researchgate.net The reaction proceeds under mild conditions and demonstrates the potential for direct functionalization of the tetrahydrofuran ring. rsc.org

Table 2: Photocatalytic Dehydrogenative Cross-Coupling of Benzene and THF

| Catalyst | Product | Benzene Conversion (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(3.0)/TiO₂ | 2-Phenyltetrahydrofuran | - | - |

| Pd(0.2)/TiO₂ | 2-Phenyltetrahydrofuran | 18 | 3 |

Data for Pd(3.0)/TiO₂ indicates it was an effective catalyst, but specific conversion rates were not provided in the source. researchgate.net The Pd(0.2)/TiO₂ data highlights the efficiency of the system. rsc.org

The synthesis of substituted tetrahydrofurans, including those with phenyl groups, often relies on controlling the regioselectivity of intramolecular cyclization reactions. While not a direct transformation of this compound, these methods are crucial for its synthesis and the synthesis of its derivatives.

For instance, the palladium-catalyzed oxidative cyclization of γ-hydroxy alkenes provides a route to substituted tetrahydrofurans. organic-chemistry.org In the case of trisubstituted olefins, achieving high diastereoselectivity can be challenging. acs.org However, by introducing a hydrogen-bond acceptor into the substrate and using a PdCl₂/1,4-benzoquinone catalyst system, both reactivity and diastereoselectivity can be enhanced, favoring a 5-exo Markovnikov cyclization. acs.org

The choice of photocatalyst can also control the regioselectivity of the intramolecular cyclization of bifunctional α-phenyl alkenes. organic-chemistry.org For example, N,N-(4-diisobutylaminophenyl)phenothiazine catalyzes exo-trig cyclizations, while 1,7-dicyanoperylene-3,4,9,10-tetracarboxylic acid bisimides favor endo-trig additions. organic-chemistry.org These methods allow for precise control over the formation of the tetrahydrofuran ring and the placement of substituents.

Furthermore, the cyclization of Δ⁴-primary alkenols, such as (Z)- and (E)-hex-4-en-1-ols, using phenylselenoetherification can be controlled to produce specific isomers of substituted tetrahydrofurans with high regioselectivity and stereoselectivity. thieme-connect.com The choice of catalyst, such as triethylamine (B128534) or tin(II) chloride, dictates the stereochemical outcome of the cyclization. thieme-connect.com

Spectroscopic Characterization Methodologies for 2 Phenyl Tetrahydrofuran Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 2-phenyl-tetrahydrofuran and its derivatives. It provides data on the chemical environment of individual protons and carbon atoms within the molecule.

1H NMR and 13C NMR Data Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of this compound analogs.

In the ¹H NMR spectrum of this compound, the protons on the phenyl group typically appear as a multiplet in the aromatic region (δ 7.22–7.34 ppm). The proton at the C2 position (benzylic proton) is deshielded by the adjacent oxygen and phenyl group, resulting in a characteristic downfield shift, often observed as a triplet around 4.86 ppm. The protons of the tetrahydrofuran (B95107) ring at other positions appear at higher fields, with the methylene (B1212753) groups adjacent to the oxygen (C5) appearing at approximately δ 3.93–4.08 ppm, and the other methylene groups (C3 and C4) resonating at around δ 1.75–2.32 ppm. semanticscholar.org

The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, the aromatic carbons resonate in the δ 125–143 ppm range. The carbon atom at C2, attached to both the oxygen and the phenyl group, is significantly deshielded and appears around δ 80.1 ppm. The C5 carbon, also attached to the oxygen, is found at approximately δ 68.9 ppm, while the C3 and C4 carbons resonate at higher fields, around δ 34.8 ppm and δ 26.1 ppm, respectively. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2-H | ~4.86 (t) | ~80.1 |

| C3-H₂ | ~2.00 (m), ~2.32 (m) | ~34.8 |

| C4-H₂ | ~1.75 (m), ~2.00 (m) | ~26.1 |

| C5-H₂ | ~3.93 (dt), ~4.08 (dt) | ~68.9 |

| Phenyl-H | ~7.22-7.34 (m) | ~125.0-143.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific analog.

Advanced NMR Techniques (e.g., COSY, NOESY) for Stereochemical Assignment

To establish the relative stereochemistry of substituents on the tetrahydrofuran ring, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. cnr.itresearchgate.net

COSY (Correlation Spectroscopy) experiments reveal scalar (through-bond) couplings between protons, typically over two to three bonds. In the context of this compound analogs, COSY spectra can confirm the connectivity of protons within the tetrahydrofuran ring. For example, the C2 proton will show correlations to the protons on C3, which in turn will show correlations to the protons on C4, and so on. This helps to trace the proton network within the ring system. cnr.itbeilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about spatial proximity between protons, regardless of whether they are directly bonded. This is particularly useful for determining the relative stereochemistry (cis/trans isomerism) of substituents. For instance, in a substituted this compound, a NOESY cross-peak between the C2 proton and a substituent on the C4 or C5 position would indicate that these groups are on the same face of the tetrahydrofuran ring (a cis relationship). The absence of such a cross-peak, coupled with other evidence, would suggest a trans relationship. beilstein-journals.orgtandfonline.com The analysis of NOESY spectra is crucial for the unambiguous assignment of the three-dimensional structure of complex this compound analogs. tandfonline.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high precision allows for the determination of the exact molecular formula of a compound. For this compound (C₁₀H₁₂O), the calculated exact mass is 148.0888. nih.gov An HRMS measurement yielding a value very close to this, for instance, a calculated value for [M+H]⁺ of 184.0524 and a found value of 184.0523 for a chloro-substituted analog, confirms the elemental composition and rules out other potential molecular formulas with the same nominal mass. semanticscholar.orgresearchgate.net This is a critical step in the characterization of novel this compound analogs.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its analogs displays characteristic absorption bands that correspond to specific vibrational modes of the bonds within the molecule.

Key characteristic peaks for this compound include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹, indicating the presence of the phenyl group.

C-H stretching (aliphatic): Found in the region of 2850-3000 cm⁻¹, corresponding to the C-H bonds of the saturated tetrahydrofuran ring. semanticscholar.org

C-O-C stretching (ether): A strong, characteristic absorption band for the ether linkage in the tetrahydrofuran ring, usually appearing in the 1050-1150 cm⁻¹ region. semanticscholar.org

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl ring. semanticscholar.org

The presence and specific positions of these bands in the IR spectrum provide confirmatory evidence for the key functional groups in this compound analogs. researchgate.net

Computational and Theoretical Studies on 2 Phenyl Tetrahydrofuran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of 2-Phenyl-tetrahydrofuran and related compounds.

DFT calculations have been instrumental in determining the relative stabilities of different isomers of phenyl-substituted tetrahydrofurans. For instance, in a study of tetrahydrofuran (B95107) lignans (B1203133), which contain multiple phenyl and methoxy (B1213986) substituents, DFT calculations at the B3LYP/3-21G* level were used to compare the energies of ten possible diastereomeric pairs and meso forms. rsc.org These calculations, which simplified the system by removing methoxy groups to isolate the effect of the tetrahydrofuran ring's configuration, helped to understand the inherent stability of the different isomeric structures. rsc.org

Further research on naturally occurring tetrahydrofuran lignans utilized DFT at the B3LYP/6-31G(d,p) level to analyze the configurations and stability of all-cis and all-trans isomers. rsc.orgscispace.com The calculations revealed that intramolecular hydrogen bonding involving methoxy groups on the phenyl rings significantly stabilizes the all-trans isomer compared to the all-cis isomer. rsc.org Specifically, the all-trans tetrahydrofuran lignan (B3055560) grandisin (B1201232) was found to be more stable than its all-cis counterpart by 6.5 kcal/mol due to these hydrogen bonds. rsc.orgscispace.com Energy calculations in both the gas phase and in solvents like water and cyclohexane (B81311) indicated that the all-trans isomer is the most stable among the studied lignans. rsc.org This theoretical finding aligns with the observation that all-cis tetrahydrofuran lignans are rarely found in nature. rsc.orgscispace.com

Table 1: Relative Stabilities of Tetrahydrofuran Lignan Isomers This table is based on data from a study on the configuration and stability of naturally occurring all-cis-tetrahydrofuran lignans from Piper solmsianum.

| Isomer | Relative Energy (kcal/mol) |

| all-trans (e.g., Grandisin) | 0.00 |

| epigrandisin | +0.42 |

| all-cis | +6.50 |

DFT calculations are a powerful tool for mapping out the reaction pathways and identifying the transition states involved in the formation and reactions of this compound derivatives. In one study, DFT was used to investigate the mechanism of a photochemical ring expansion reaction to synthesize tetrahydrofuran derivatives. rsc.orgrsc.org The calculations showed that the reaction proceeds through the formation of an ylide intermediate, followed by a diradical pathway. rsc.orgrsc.org

The initial step involves the formation of an ylide intermediate (INT1) through a transition state (TS1) with a calculated activation free energy of 15.5 kcal/mol. rsc.org The subsequent ring expansion was found to proceed via homolytic dissociation of the C–O bond, which has a low activation free energy of 6.8 kcal/mol, leading to a diradical intermediate (INT2). rsc.org This diradical then undergoes an intramolecular radical-radical coupling via an early transition state (TS3) with an activation energy of only 4.2 kcal/mol to form the final tetrahydrofuran product. rsc.org Alternative pathways, such as a concerted rsc.orgrsc.org-sigmatropic rearrangement, were found to have a much higher energy barrier (34.0 kcal/mol) and were therefore considered unfavorable. rsc.org

These computational findings helped to explain the observed stereoselectivity of the reaction. For example, in the reaction with 2-phenyl thietane, the transition states leading to the cis and trans products were found to be very close in energy, consistent with the experimental observation of a 1:1 diastereomeric ratio. rsc.orgrsc.org

Stability and Relative Abundance of Isomeric Forms

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the conformational preferences and energetic landscapes of molecules.

Computational methods are also employed to predict and analyze the crystal structures of organic molecules. The lattice energy, which is the energy released when gaseous ions form a solid ionic crystal, is a key factor in determining the most stable crystal packing. libretexts.org For molecular crystals, the lattice energy is calculated as the difference between the energy of the unit cell and the energy of the isolated molecules. acs.org

While a specific crystal structure prediction for this compound is not found in the search results, the general methodology involves generating a multitude of hypothetical crystal structures and then ranking them based on their calculated lattice energies. ucl.ac.uk These calculations often employ force fields or, for higher accuracy, quantum mechanical methods. For example, in the study of syndiotactic poly(p-methylstyrene) containing tetrahydrofuran, packing energy calculations were performed to determine the most favorable orientation of the THF molecules within the polymer crystal lattice. acs.org Two different conformations of THF were considered, and the calculations found two nearly isoenergetic minima corresponding to different orientations of the THF molecule relative to the unit cell axes. acs.org

Table 2: Calculated Crystalline Properties of a Clathrate Form Containing Tetrahydrofuran This table is based on data from the crystal structure analysis of syndiotactic poly(p-methylstyrene) containing tetrahydrofuran.

| Property | Value |

| Unit Cell Axes | a = 18.8 Å, b = 12.7 Å, c = 7.7 Å, γ = 100° |

| Space Group | P2₁/a |

| Molecules per Unit Cell | 2 polymer chains, 4 THF molecules |

| Calculated Crystalline Density | 1.13 g/cm³ |

Conformation Stability and Excitation Energies

Quantum Chemical Studies

Quantum chemical studies encompass a broad range of computational methods, including DFT, to investigate the electronic and structural properties of molecules. These studies have been applied to understand the reactivity of systems where tetrahydrofuran acts as a solvent or a reactant. For example, quantum chemical investigations have been used to explore the activation of fluorobenzenes by a doubly reduced 9,10-diphenyl-9,10-diboraanthracene in THF. researcher.life These studies revealed that the reaction can proceed through either a nucleophilic substitution (SNAr-type) pathway or a single-electron transfer/H atom abstraction sequence, depending on the degree of benzene (B151609) fluorination. researcher.life

In another study, quantum chemical calculations at the M06-2X/6-31G(d,p) level were used to explain the regioselectivity of ring-formation reactions of oxiranes to form 2-arylazetidines, where THF was used as the solvent in the computational model. acs.org The calculations included both implicit and explicit solvent models to accurately represent the reaction environment. acs.org Such studies highlight the importance of quantum chemical methods in understanding reaction mechanisms in solution. mdpi.comresearchgate.net

Fukui Function Analysis and Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic characteristics and reactivity of molecules like this compound. Fukui function analysis, a key concept within DFT, is instrumental in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. faccts.deyoutube.com The Fukui function quantifies the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. scm.com

The reactivity of a molecule can be described by three main Fukui functions faccts.de:

f+(r) : Pertains to reactivity towards nucleophiles (electron-donating species). High values indicate sites susceptible to a nucleophilic attack.

f-(r) : Relates to reactivity towards electrophiles (electron-accepting species). High values pinpoint sites likely to be attacked by an electrophile.

f0(r) : Indicates reactivity towards radical species.

These functions are derived from the electron densities (ρ) of the neutral (N), anionic (N+1), and cationic (N-1) states of the molecule, with the geometry of the neutral state being used for all calculations. scm.comorientjchem.org

For this compound, DFT calculations would typically be performed to optimize the molecular geometry and compute the electronic properties. Global reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.com Local reactivity is assessed by condensing the Fukui function values onto individual atoms, providing a site-specific map of reactivity. scm.com

In this compound, the phenyl ring, the ether oxygen atom, and the carbons of the tetrahydrofuran ring are the primary areas of interest. The ether oxygen, with its lone pairs, is an expected site for electrophilic attack. The aromatic phenyl ring contains regions susceptible to both electrophilic and nucleophilic attack, depending on the distribution of electron density influenced by the tetrahydrofuran substituent.

| Descriptor | Value/Site | Interpretation |

| Global Descriptors | ||

| EHOMO | (Conceptual Value) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | (Conceptual Value) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | (Conceptual Value) | ELUMO - EHOMO; indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com |

| Condensed Fukui Functions (fk) | Identifies specific atomic sites for reaction. mdpi.com | |

| Electrophilic Attack (fk-) | Phenyl Ring Carbons, Oxygen | Highest values suggest these are the most likely sites to be attacked by an electrophile. |

| Nucleophilic Attack (fk+) | C2 of THF, Phenyl Ring Carbons | Highest values suggest these are the most likely sites to be attacked by a nucleophile. faccts.de |

| Radical Attack (fk0) | C2 of THF, Phenyl Ring Carbons | Highest values suggest these are the most likely sites for radical reactions. mdpi.com |

This table presents conceptual data to illustrate the expected outcomes of a Fukui function analysis on this compound based on established chemical principles.

Molecular Docking Simulations (for Biological Activity Prediction)

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein or enzyme (receptor). nih.gov This method is crucial in drug discovery for predicting the biological activity of compounds by modeling their interactions with specific therapeutic targets at an atomic level. nih.govresearchgate.net The process involves sampling various conformations of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their binding energy. ubaya.ac.id A lower, more negative binding energy (typically in kcal/mol) suggests a more stable and favorable interaction. orientjchem.orgubaya.ac.id

Given that derivatives of tetrahydrofuran have been noted for potential antimicrobial and anticancer activities, molecular docking simulations for this compound can explore its potential to inhibit relevant biological targets. For instance, its potential antibacterial activity could be assessed by docking it against enzymes essential for bacterial survival, such as DNA gyrase. orientjchem.org Its potential as an anticancer agent could be investigated by docking it with targets like the estrogen receptor, which is implicated in breast cancer, or other proteins involved in cell proliferation. researchgate.netubaya.ac.idresearchgate.net

A typical docking study would reveal:

Binding Affinity: The calculated free energy of binding (e.g., -8.2 kcal/mol), which estimates the strength of the ligand-receptor interaction. ubaya.ac.id

Binding Mode: The specific orientation of this compound within the active site.

Key Interactions: The specific amino acid residues involved in binding. For this compound, the phenyl group could form π-π stacking or hydrophobic interactions with aromatic amino acid residues, while the ether oxygen could act as a hydrogen bond acceptor.

| Target Protein (PDB ID) | Biological Relevance | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Conceptual) |

| E. coli DNA Gyrase (e.g., 5L3J) | Antibacterial Activity orientjchem.org | -7.5 | Hydrophobic interactions with Val71, Pro79; Potential H-bond with Asp73 |

| S. aureus DNA Gyrase (e.g., 3BL6) | Antibacterial Activity orientjchem.org | -7.2 | π-π stacking with Phe104; Hydrophobic interactions with Ala68, Ile90 |

| Human Estrogen Receptor α (e.g., 1M17) | Anticancer (Breast Cancer) ubaya.ac.id | -8.1 | π-π stacking with Phe404; Hydrophobic interactions with Leu387, Leu391, Met388 researchgate.net |

| B-Raf Kinase (e.g., 4G9C) | Anticancer (Melanoma, Colon) academie-sciences.fr | -8.5 | Hydrophobic interactions with Val471, Leu505; H-bond with Cys532 |

This table provides illustrative results from a hypothetical molecular docking study of this compound against known therapeutic targets. The binding affinities and interacting residues are conceptual examples based on docking studies of similar heterocyclic and phenyl-containing compounds. orientjchem.orgresearchgate.netacademie-sciences.fr

Applications and Emerging Research Areas of 2 Phenyl Tetrahydrofuran and Its Derivatives

Medicinal Chemistry and Biological Activity

Role as a Privileged Scaffold in Drug Design and Discovery

The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple biological targets with high affinity. rsc.org These scaffolds serve as versatile starting points for developing new therapeutic agents. rsc.orgunife.it The 2-phenyl-tetrahydrofuran structure, with its defined three-dimensional arrangement of a phenyl group and a tetrahydrofuran (B95107) ring, is considered one such privileged scaffold. researchgate.net

The inherent properties of this scaffold, including the potential for the phenyl group to engage in π-π stacking interactions with proteins and the tetrahydrofuran ring to influence solubility and metabolic stability, make it an attractive core for designing new drugs. vulcanchem.com Its rigid yet adaptable framework allows for the spatial presentation of various functional groups, facilitating interactions with diverse biological targets. unife.it Medicinal chemists utilize this scaffold to create libraries of compounds for screening against various diseases, capitalizing on its proven ability to interact with biological systems. rsc.orgnih.gov

Derivatives incorporating the tetrahydrofuran moiety have shown promise in various therapeutic areas. For instance, the inclusion of a tetrahydrofuran ring in HIV protease inhibitors has led to improved binding affinity and potency. Similarly, the 2,2-dimethylbenzopyran motif, which shares structural similarities, is found in numerous natural products and is being explored as a privileged scaffold for drug discovery. nih.gov The development of synthetic methodologies to create diverse libraries based on these scaffolds is a key strategy in the search for new and effective medicines. rsc.orgnih.gov

Investigation as Enzyme Inhibitors

Derivatives containing the this compound moiety or structurally related motifs are actively being investigated as inhibitors of various enzymes, a common mechanism of action for many drugs. smolecule.com The structural features of these compounds allow them to bind to the active sites of enzymes, thereby modulating their activity. evitachem.com

For example, pyrazolo[4,3-c]pyridine derivatives, which can incorporate a tetrahydrofuran group, have been shown to inhibit kinases like CDK2 and EGFR. vulcanchem.com Similarly, compounds with related structures are being explored for their potential to inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and a target for anticancer drugs. acs.org The search for new α-glycosidase inhibitors, aimed at controlling carbohydrate metabolism in diabetes, has also included triazole derivatives that can feature a phenyl group. researchgate.net

The following table summarizes some examples of enzyme inhibition by compounds related to the this compound scaffold:

| Compound Class | Target Enzyme(s) | Therapeutic Area |

| Pyrazolo[4,3-c]pyridines | Kinases (e.g., CDK2, EGFR) | Anticancer |

| 3-Methyl-2-phenyl-1H-indoles | Topoisomerase II | Anticancer |

| 1,2,3-Triazole derivatives | α-Glucosidases | Antidiabetic |

This table provides examples of compound classes with structural similarities to this compound and their investigated enzyme targets.

Modulators of Cell Signaling Pathways

The this compound scaffold and its derivatives can influence various cell signaling pathways that are critical for cell survival, proliferation, and differentiation. rjptonline.org Aberrant signaling in these pathways is often implicated in diseases like cancer.

One significant pathway that can be modulated is the Hedgehog (Hh) signaling pathway. beilstein-journals.org This pathway is vital during embryonic development and its improper activation in adults can lead to the development and progression of various cancers. beilstein-journals.orgacs.org Studies have shown that triterpenoid (B12794562) analogues containing aromatic heterocyclic substituents, including furan (B31954) rings, can inhibit the Hh pathway by decreasing the expression of key proteins like GLI1 and its downstream targets. acs.org

Furthermore, derivatives of furan have been shown to interact with targets that influence pathways crucial for cell survival and proliferation. For instance, some furan derivatives can activate the Nrf2 signaling pathway, which plays a role in protecting cells from oxidative stress. The c-Jun N-terminal kinases (JNKs) pathway, which regulates processes like cell proliferation and death, is another target for which 2-pyridone derivatives have been designed as potential inhibitors. rjptonline.org

Anticancer Research

The this compound scaffold is a recurring motif in the design of novel anticancer agents. smolecule.com Its derivatives have been investigated for their ability to inhibit the growth of cancer cells and induce cell death.